
N,N-bis(4-chlorobenzyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(4-chlorobenzyl)cyanamide is a useful research compound. Its molecular formula is C15H12Cl2N2 and its molecular weight is 291.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Renewable Thermosetting Resins
Cyanamide derivatives have been utilized in the synthesis of renewable thermosetting resins, demonstrating their potential in creating sustainable materials with high thermal stability and low water uptake, suitable for maritime environments (Harvey et al., 2014).
Synthesis of N-substituted Cyanamides
The preparation of N-substituted cyanamides through reactions involving bis(cyanamide) compounds showcases the adaptability of cyanamide chemistry in synthesizing complex organometallic structures, hinting at the synthetic versatility of N,N-bis(4-chlorobenzyl)cyanamide (Kupchik & Feiccabrino, 1975).
N-Cyano-substituted Polyamides
Research into N-cyano-substituted homopolyamide and copolyamides derived from aromatic diamines and cyanogen bromide reveals the utility of cyanamide groups in polymer chemistry, particularly in enhancing solubility and thermal stability of polymers (Diakoumakos & Mikroyannidis, 1993).
Coordination Chemistry
The study of Ru(III)-cyanamide chromophores and their dependence on inner-sphere coordination highlights the potential for cyanamide derivatives in the field of coordination chemistry, particularly for the development of novel complexes with unique electronic properties (Rezvani & Crutchley, 1994).
Oxygen Reduction Catalysts
Cyanamide-derived catalysts for oxygen reduction reaction (ORR) demonstrate the potential application of cyanamide derivatives in electrochemistry, offering a pathway towards developing non-precious metal catalysts for fuel cell technology (Chung et al., 2010).
Mechanism of Action
The mechanism of action of cyanamides is often related to their unique nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the cyanamide moiety is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit .
Future Directions
The use of cyanamides in synthetic chemistry has diversified in recent years . Future directions may include the development of more sustainable and robust synthetic routes to these compounds, as well as their application in the synthesis of structurally diverse products containing the nitrile function .
Properties
IUPAC Name |
bis[(4-chlorophenyl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2/c16-14-5-1-12(2-6-14)9-19(11-18)10-13-3-7-15(17)8-4-13/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWQZCWCWXMYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
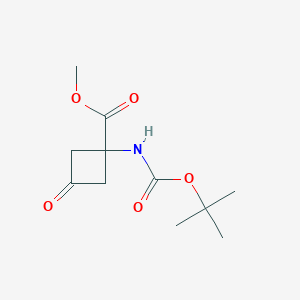

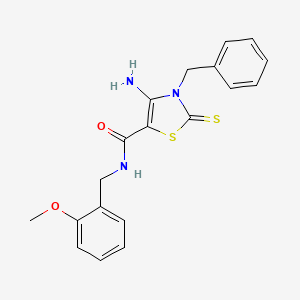
![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2546669.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzamide](/img/structure/B2546671.png)
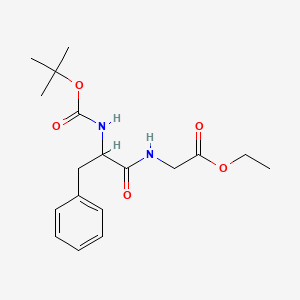
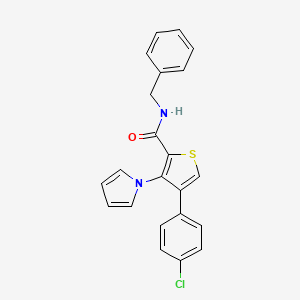
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2546677.png)
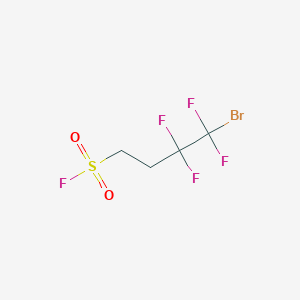
![(E)-4-(Dimethylamino)-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]but-2-enamide](/img/structure/B2546679.png)
![6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2546681.png)
![4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide](/img/structure/B2546682.png)


